molecular formula C21H19N5O6S2 B2527595 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide CAS No. 922960-87-0

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2527595
CAS No.: 922960-87-0
M. Wt: 501.53
InChI Key: YJFXWDRYGIOGBL-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a chemically synthesized compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmacology. It features a complex molecular structure with distinct isothiazolone, sulfonylamide, and pyrimidine moieties, which provide a rich platform for various biochemical interactions.

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide has wide-ranging applications, such as:

  • Chemistry: As a ligand in coordination chemistry and a building block for more complex molecules.

  • Biology: Used in studying enzyme inhibition due to its sulfonylamide group, which mimics natural substrates.

  • Medicine: Potential therapeutic agent in drug design targeting specific enzymes and receptors.

  • Industry: A precursor in the synthesis of dyes, agrochemicals, and specialty polymers.

Mechanism of Action

The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that isothiazolinones form mixed disulfides upon treatment with such species .

Future Directions

The development of new potent antimicrobials is a major issue in the medical field due to the emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens . Heterocyclic molecules containing nitrogen and oxygen, such as 1,3,4-oxadiazole and benzo[d]imidazole, have demonstrated effective biological activities . Therefore, the development of more potent and significant compounds, possibly including “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide”, could be a future direction in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide typically begins with the formation of the benzoisothiazolone nucleus. This is achieved by cyclization of an appropriately substituted aniline derivative in the presence of sulfonyl chloride and oxidizing agents such as hydrogen peroxide. Subsequent steps involve the addition of the sulfonylamide group using a condensation reaction with 4-methylpyrimidin-2-ylamine. The final step introduces the propanamide side chain through amidation using appropriate carboxylic acid derivatives and coupling reagents.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic routes using continuous flow processes and automated reactors to ensure precise control of reaction conditions. The use of catalytic systems and green chemistry principles are often employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.

  • Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.

  • Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.

  • Condensation: Such as the formation of hydrazones and Schiff bases.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.

  • Condensation: Hydrazine, aldehydes, and ketones.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Amines: from reduction.

  • Halogenated derivatives: from substitution.

  • Hydrazones and Schiff bases: from condensation reactions.

Comparison with Similar Compounds

Unique Characteristics

  • The combination of isothiazolone, sulfonylamide, and pyrimidine structures makes it unique among similar compounds.

  • Enhanced reactivity and binding affinity due to the multiple functional groups.

Similar Compounds

  • 3-(2-oxobenzo[d]isothiazol-3(2H)-yl)-N-(4-((4-methylpyrimidin-2-yl)amino)sulfonyl)phenyl)propanamide: A compound with similar core structures but differing in the position and nature of functional groups.

  • Benzoisothiazolone derivatives: Generally used in antimicrobial agents and enzyme inhibitors.

  • Sulfonylamide-based pyrimidines: Common in pharmaceuticals targeting enzymes like carbonic anhydrase.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWDRYGIOGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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